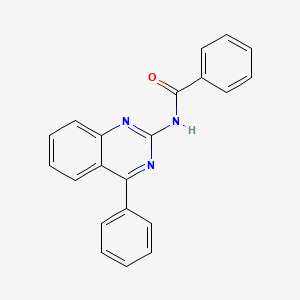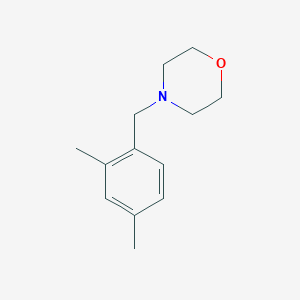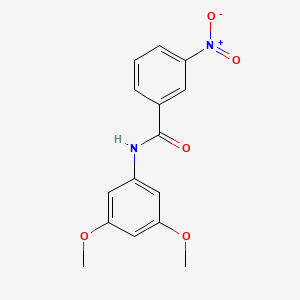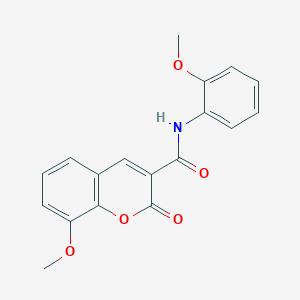
N-(4-phenyl-2-quinazolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenyl-2-quinazolinyl)benzamide, also known as PBQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PBQ belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(4-phenyl-2-quinazolinyl)benzamide also inhibits the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have anti-inflammatory and analgesic effects. N-(4-phenyl-2-quinazolinyl)benzamide has also been shown to have anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. N-(4-phenyl-2-quinazolinyl)benzamide has also been shown to have a low toxicity profile, making it a potential candidate for drug development. However, N-(4-phenyl-2-quinazolinyl)benzamide has some limitations for lab experiments. N-(4-phenyl-2-quinazolinyl)benzamide is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, N-(4-phenyl-2-quinazolinyl)benzamide has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(4-phenyl-2-quinazolinyl)benzamide. One potential direction is to investigate the potential of N-(4-phenyl-2-quinazolinyl)benzamide as a treatment for other diseases, such as neurodegenerative disorders. Another direction is to develop more effective methods for administering N-(4-phenyl-2-quinazolinyl)benzamide, such as developing prodrugs or improving its solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide and its potential applications in medicine.
Conclusion:
In conclusion, N-(4-phenyl-2-quinazolinyl)benzamide is a promising compound with potential therapeutic applications. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have anticancer, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. While N-(4-phenyl-2-quinazolinyl)benzamide has some limitations for lab experiments, its low toxicity profile and potential efficacy make it a candidate for drug development. Further research is needed to fully understand the mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide and its potential applications in medicine.
合成法
N-(4-phenyl-2-quinazolinyl)benzamide can be synthesized by the reaction between 4-phenyl-2-aminobenzamide and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields N-(4-phenyl-2-quinazolinyl)benzamide as a yellow crystalline solid with a melting point of 252-254°C and a molecular weight of 324.39 g/mol.
科学的研究の応用
N-(4-phenyl-2-quinazolinyl)benzamide has shown promising results in various scientific research applications. One of the most significant applications of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-phenyl-2-quinazolinyl)benzamide has been shown to inhibit the proliferation of cancer cells by regulating the cell cycle.
特性
IUPAC Name |
N-(4-phenylquinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-20(16-11-5-2-6-12-16)24-21-22-18-14-8-7-13-17(18)19(23-21)15-9-3-1-4-10-15/h1-14H,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFAASDEMCDBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylquinazolin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)


![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)